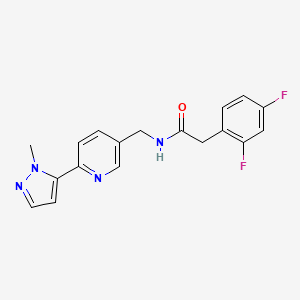![molecular formula C11H12ClNOS B2747173 N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide CAS No. 2411278-30-1](/img/structure/B2747173.png)
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTM is a member of the butynamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to reduce inflammation and pain, as well as improve glucose and lipid metabolism. Additionally, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various signaling pathways in the body. Additionally, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research on N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide. One area of interest is the development of new pain medications based on N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide's anti-inflammatory and analgesic properties. Additionally, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide's neuroprotective effects make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide and its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophenemethylamine with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In materials science, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been used as a building block for the synthesis of novel polymers and materials. In catalysis, N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide has been shown to be an effective catalyst for a variety of chemical reactions.
Eigenschaften
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-3-5-11(14)13(4-2)8-9-6-7-10(12)15-9/h6-7H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSQTHSXCQYBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(S1)Cl)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)
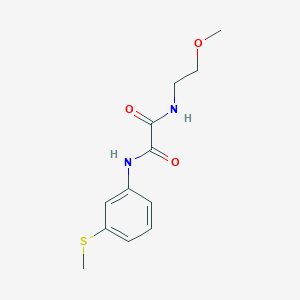
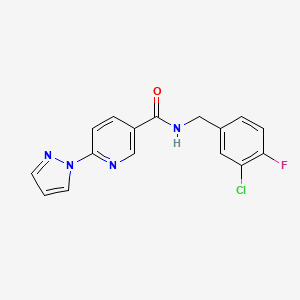
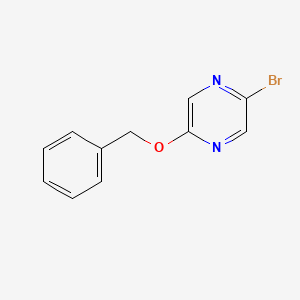

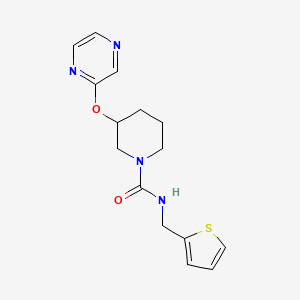
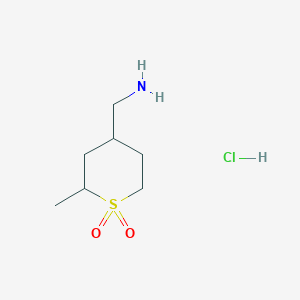
![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
